Physicochemical Differentiation: Methyl Ester vs. Ethyl Ester in the 2-Cyanopyridin-3-yloxyacetate Series
Methyl [(2-cyanopyridin-3-yl)oxy]acetate (MW 192.17, XLogP3 0.8, TPSA 72.2 Ų, HBA 5, RotB 4) [1] differs from its ethyl ester homolog (MW 206.20, C₁₀H₁₀N₂O₃) [2] by a 6.8% lower molecular weight and reduced lipophilicity anticipated from the shorter alkyl chain. The methyl ester's lower logP and smaller molar volume are predicted to confer superior aqueous solubility and potentially higher oral bioavailability per Lipinski analysis compared to the ethyl variant, though this advantage comes at the cost of reduced metabolic stability due to faster esterase-mediated hydrolysis of methyl versus ethyl esters [3].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) as determinants of solubility and permeability |
|---|---|
| Target Compound Data | MW = 192.17 g/mol; XLogP3 = 0.8; TPSA = 72.2 Ų; H-bond acceptors = 5; Rotatable bonds = 4 [1] |
| Comparator Or Baseline | Ethyl 2-((3-cyanopyridin-2-yl)oxy)acetate (CAS 2140326-92-5): MW = 206.20 g/mol [2] |
| Quantified Difference | ΔMW = 14.03 g/mol (6.8% lower); predicted ΔlogP ≈ -0.3 to -0.5 (estimated from homologous series increment of ~0.5 per methylene unit) |
| Conditions | Computed physicochemical properties: PubChem 2.2 (2025.09.15 release) [1]; vendor-specified molecular weight [2] |
Why This Matters
The methyl ester's lower MW and logP favor aqueous solubility and permeability for early-stage in vitro assays, while the ethyl ester may offer extended metabolic half-life for in vivo studies—a trade-off that must guide procurement decisions based on intended experimental context.
- [1] PubChem. Methyl 2-[(3-cyano-2-pyridinyl)oxy]acetate, CID 117096454. Computed Properties. National Center for Biotechnology Information. View Source
- [2] ChemSrc. Ethyl 2-((3-cyanopyridin-2-yl)oxy)acetate, CAS 2140326-92-5. 2024. View Source
- [3] Beaumont K, Webster R, Gardner I, Dack K. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Curr Drug Metab. 2003;4(6):461-485. View Source
